molecular formula C6H6F2N2 B1297453 2,5-Difluorophenylhydrazine CAS No. 97108-50-4

2,5-Difluorophenylhydrazine

Cat. No. B1297453
CAS RN: 97108-50-4
M. Wt: 144.12 g/mol
InChI Key: JNBRDOQHPXUXLY-UHFFFAOYSA-N
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Description

2,5-Difluorophenylhydrazine is an organic compound with the molecular formula C6H6F2N2 . It has an average mass of 144.122 Da and a monoisotopic mass of 144.049911 Da . It is also known by other names such as (2,5-Difluorophenyl)hydrazine .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorophenylhydrazine consists of a hydrazine functional group (-NH-NH2) and two fluoro-substituted phenyl groups . The compound has a linear formula of F2C6H3NHNH2 .


Physical And Chemical Properties Analysis

2,5-Difluorophenylhydrazine has a density of 1.4±0.1 g/cm3, a boiling point of 189.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.6±3.0 kJ/mol and a flash point of 68.4±24.6 °C . The compound has a molar refractivity of 34.8±0.3 cm3 .

Safety And Hazards

2,5-Difluorophenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRDOQHPXUXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343310
Record name 2,5-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenylhydrazine

CAS RN

97108-50-4
Record name 2,5-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenylhydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
R Grigg, V Sridharan, M Shah, S Mutton… - The Journal of …, 2008 - ACS Publications
A palladium-catalyzed three-component cascade process for the synthesis of isoindolone and phthalazone derivatives is reported. The cascade process involves carbonylation of an …
Number of citations: 31 pubs.acs.org
KP Sun, TT Zhao, L Liu, XD Mu, JY Sun - ChemistrySelect, 2023 - Wiley Online Library
Combined with molecular docking and molecular dynamic (MD) simulation, the derivative directions and structure‐activity relationships of the compounds were initially explored. …
M Verma, AF Chaudhry, CJ Fahrni - Organic & biomolecular chemistry, 2009 - pubs.rsc.org
The photophysical properties of 1,3,5-triarylpyrazolines are strongly influenced by the nature and position of substituents attached to the aryl-rings, rendering this fluorophore platform …
Number of citations: 46 pubs.rsc.org
SL van der Beek, A Zorzoli, E Çanak… - Molecular …, 2019 - Wiley Online Library
Biosynthesis of the nucleotide sugar precursor dTDP‐L‐rhamnose is critical for the viability and virulence of many human pathogenic bacteria, including Streptococcus pyogenes (…
Number of citations: 46 onlinelibrary.wiley.com
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
M Verma, AF Chaudhry, MT Morgan… - Organic & biomolecular …, 2010 - pubs.rsc.org
We have prepared and characterized a Cu(I)-responsive fluorescent probe, constructed using a large tetradentate, 16-membered thiazacrown ligand ([16]aneNS3) and 1,3,5-triaryl-…
Number of citations: 53 pubs.rsc.org
O Rosati, M Curini, MC Marcotullio… - Bioorganic & medicinal …, 2007 - Elsevier
A regioselective synthesis of 2,3-disubstituted tetrahydro-2H-indazols, mediated by α-zirconium sulfophenylphosphonate-methanephosphonate, was reported. Docking studies into the …
Number of citations: 86 www.sciencedirect.com
R Snyders, O Zabeida, C Roberges, KI Shingel… - Surface science, 2007 - Elsevier
We studied the mechanism of adhesion between N 2 plasma treated polypropylene (PP/N 2 ) backing and a hybrid hydrogel (HG) produced by chemical crosslinking between poly(…
Number of citations: 31 www.sciencedirect.com
DIS Alves - 2022 - repositorium.sdum.uminho.pt
A literature search indicates that the presence of the pyrazole nucleus in different structures allowed to prepare materials that were applied in technological areas, in medicine, …
Number of citations: 0 repositorium.sdum.uminho.pt
BJ Oso, IF Olaoye, A Adeyanju… - Jordan Journal of …, 2021 - jjbs.hu.edu.jo
Background: Mortality and morbidity related to coronary atherothrombotic diseases and the unpredictable adverse effect of available anticoagulant drugs prompt the need for the …
Number of citations: 1 www.jjbs.hu.edu.jo

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